Methyl 3-(4-methoxyphenoxy)propanoate
Beschreibung
Eigenschaften
IUPAC Name |
methyl 3-(4-methoxyphenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-9-3-5-10(6-4-9)15-8-7-11(12)14-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBHVBLEQNXNQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18333-12-5 | |
| Record name | Methyl 3-(4-methoxyphenoxy)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018333125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | methyl 3-(4-methoxyphenoxy)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-(4-METHOXYPHENOXY)PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/967KDN5MJG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
In-Depth Technical Guide: Synthesis, Properties, and Applications of Methyl 3-(4-methoxyphenoxy)propanoate
Executive Summary
In the landscape of modern drug development and agrochemical synthesis, aryloxypropanoate derivatives serve as critical building blocks. Methyl 3-(4-methoxyphenoxy)propanoate (CAS 18333-12-5)[1] is a highly versatile intermediate characterized by its bifunctional nature—an electron-rich methoxyphenoxy ether coupled with a reactive methyl ester. This technical whitepaper provides an authoritative analysis of its physicochemical properties, mechanistic synthesis pathways, and self-validating experimental protocols designed for high-yield laboratory production.
Physicochemical Profiling
Understanding the fundamental properties of Methyl 3-(4-methoxyphenoxy)propanoate is essential for predicting its behavior in organic solvents, its stability under various pH conditions, and its downstream reactivity[2]. The ester functionality is susceptible to hydrolysis under strongly basic or acidic conditions, while the electron-donating methoxy group activates the aromatic ring toward electrophilic aromatic substitution.
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | Methyl 3-(4-methoxyphenoxy)propanoate |
| CAS Registry Number | 18333-12-5 |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
| Structural Class | Aryloxy Ester / Ether |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Mechanistic Synthesis Pathways
The synthesis of Methyl 3-(4-methoxyphenoxy)propanoate can be achieved via two primary mechanistic routes. The selection of the pathway dictates the impurity profile and the required purification steps.
Pathway A: Williamson Ether Synthesis (O-Alkylation)
The most reliable and scalable method involves the O-alkylation of 4-methoxyphenol with methyl 3-bromopropanoate[3].
-
Causality in Reagent Selection: The choice of potassium carbonate (K₂CO₃) over stronger bases like sodium hydroxide (NaOH) is a critical parameter. Strong hydroxide bases would inevitably lead to the saponification of the methyl ester, yielding the corresponding carboxylic acid and drastically reducing the target product yield. K₂CO₃ provides sufficient basicity to deprotonate 4-methoxyphenol (pKa ~10.2) while remaining completely inert toward the ester linkage[4].
-
Solvent Dynamics: Acetonitrile (MeCN) or Diethoxymethane (DEM) is utilized as a polar aprotic solvent. This minimizes the solvation sphere around the phenoxide anion, thereby maximizing its nucleophilicity for the Sₙ2 attack on the electrophilic carbon of the bromopropanoate[3].
Pathway B: Oxa-Michael Addition
An alternative, atom-economical route is the oxa-Michael addition of 4-methoxyphenol to methyl acrylate. While this avoids the generation of bromide salts, the reversibility of the Michael addition and the relatively poor nucleophilicity of neutral phenols necessitate careful catalyst selection, often requiring strong organic bases (e.g., DBU) or phase-transfer catalysts.
Figure 1: Mechanistic pathways for synthesizing Methyl 3-(4-methoxyphenoxy)propanoate.
Experimental Protocol: Self-Validating O-Alkylation
The following step-by-step methodology details the O-alkylation route[4]. It is engineered as a self-validating system , ensuring that researchers can verify the success of each phase before proceeding.
Figure 2: Self-validating step-by-step experimental workflow for O-alkylation.
Step-by-Step Methodology
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.0 equivalent) and anhydrous acetonitrile (0.2 M concentration).
-
Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents). Causality: The suspension is stirred at room temperature for 30 minutes to ensure complete generation of the phenoxide ion, marked by a slight color change in the slurry[4].
-
Electrophile Addition: Introduce methyl 3-bromopropanoate (1.1 equivalents) dropwise via a syringe. Causality: Dropwise addition prevents localized heating and suppresses potential side reactions.
-
Thermal Activation: Affix a reflux condenser and heat the reaction mixture to 70°C.
-
Self-Validating Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc, 3:1). The starting 4-methoxyphenol possesses a free hydroxyl group (strong H-bond donor), causing it to adhere tightly to the silica (lower Rf ). The product ester lacks this capability, resulting in a significantly higher Rf . The complete disappearance of the lower spot definitively confirms reaction completion (typically 4-6 hours).
-
Workup & Extraction: Cool to room temperature, filter off the inorganic salts (KBr and excess K₂CO₃), and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and distilled water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude oil via flash column chromatography on silica gel to afford the pure Methyl 3-(4-methoxyphenoxy)propanoate.
Comparative Route Analysis
To assist process chemists in route scouting, the following table summarizes the quantitative metrics comparing the two primary synthetic strategies.
Table 2: Comparative Analysis of Synthetic Routes
| Parameter | Williamson Ether Synthesis (Sₙ2) | Oxa-Michael Addition |
| Reagents | 4-Methoxyphenol, Methyl 3-bromopropanoate | 4-Methoxyphenol, Methyl acrylate |
| Base/Catalyst | K₂CO₃ (Stoichiometric) | DBU or Triton B (Catalytic) |
| Atom Economy | Moderate (Generates KBr byproduct) | High (Direct addition reaction) |
| Typical Yield | 80 - 92% | 60 - 75% |
| Primary Impurities | Unreacted phenol, trace dialkylation | Polymerized acrylate, unreacted phenol |
| Scalability | Excellent (Highly predictable kinetics) | Moderate (Requires strict thermal control) |
Applications in Drug Development
Methyl 3-(4-methoxyphenoxy)propanoate is a privileged scaffold in medicinal chemistry. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a flexible handle for further functionalization. It is frequently utilized in the synthesis of:
-
Aryloxypropanolamines: A class of compounds widely investigated for their β-adrenergic receptor blocking activities.
-
PROTAC Linkers: The propanoate chain serves as an ideal, flexible spacer in the design of Proteolysis Targeting Chimeras (PROTACs), allowing for optimal distance between the target-binding ligand and the E3 ligase recruiter.
Sources
An In-depth Technical Guide to the Thermodynamic Stability of Methyl 3-(4-methoxyphenoxy)propanoate
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) or drug candidate is a cornerstone of drug development, profoundly influencing its shelf-life, formulation, manufacturing processes, and ultimately, its safety and efficacy. This guide provides a comprehensive framework for evaluating the thermodynamic stability of methyl 3-(4-methoxyphenoxy)propanoate, a representative small organic molecule. While specific experimental data for this compound is not extensively published, this document outlines a robust, multi-faceted strategy employing industry-standard thermal analysis techniques and state-of-the-art computational methods. We present detailed protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), explain the theoretical underpinnings of these choices, and detail a workflow for in silico prediction of Gibbs free energy. This guide is intended for researchers, scientists, and drug development professionals, offering a practical and scientifically rigorous approach to stability assessment that is applicable to a wide range of similar molecules.
Introduction: The Imperative of Thermodynamic Stability
In pharmaceutical development, understanding the inherent stability of a molecule is not merely an academic exercise; it is a critical regulatory and safety requirement.[1] Thermodynamic stability dictates how a substance will behave under various environmental conditions such as heat, humidity, and light over time.[1][2] An unstable compound can lead to degradation, forming impurities that may be toxic or reduce the therapeutic efficacy of the drug product.[3]
Methyl 3-(4-methoxyphenoxy)propanoate (Figure 1) serves as a pertinent case study. Its structure, featuring an ester linkage and an ether group on an aromatic ring, presents potential sites for chemical degradation.[4][5] Therefore, a thorough evaluation of its stability is essential before it can be considered for further development. This guide will detail a two-pronged approach: empirical analysis through thermal methods and predictive analysis via computational chemistry.
Figure 1: Chemical Structure of Methyl 3-(4-methoxyphenoxy)propanoate
Key Physicochemical Properties:
The Overall Assessment Workflow
A comprehensive stability assessment integrates both experimental and computational data. This holistic approach provides a self-validating system where experimental results can corroborate computational predictions and vice-versa. The workflow is designed to identify potential liabilities early in the development process, saving significant time and resources.
Caption: Overall workflow for assessing thermodynamic stability.
Experimental Determination of Thermal Stability
Thermal analysis techniques are indispensable for directly measuring the physical and chemical changes a material undergoes as a function of temperature.[6] For pharmaceutical substances, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools.[6][7]
Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[8] This technique is exceptionally powerful for identifying phase transitions. An endothermic event (heat absorption), such as melting, appears as a peak on the DSC thermogram.[9] Conversely, an exothermic event (heat release), such as decomposition or crystallization, will show a peak in the opposite direction.[10] For a potential drug candidate, the melting point (Tm) is a critical parameter indicating purity and the onset of physical instability. A sharp melting peak suggests a pure, crystalline compound, whereas a broad peak may indicate impurities or an amorphous state. Crucially, DSC can reveal if decomposition occurs at or near the melting point, a significant risk factor.[3]
Protocol: DSC Analysis of Methyl 3-(4-methoxyphenoxy)propanoate
-
Instrument Preparation: Power on the DSC instrument and associated gas supply (typically high-purity nitrogen) to purge the cell.[11] Allow the system to stabilize for at least 30 minutes.
-
Sample Preparation: Accurately weigh 2-5 mg of the test compound into an aluminum DSC pan.
-
Causality: Using a small sample mass minimizes thermal gradients within the sample, leading to sharper, more accurate transition peaks.
-
-
Encapsulation: Hermetically seal the pan with a lid.
-
Causality: A hermetic seal prevents mass loss due to evaporation of volatile components before a thermal event, ensuring the measured heat flow corresponds only to transitions within the sample.[6]
-
-
Loading: Place the sealed sample pan in the sample position of the DSC cell and an empty, sealed reference pan in the reference position.
-
Causality: The differential measurement against an empty reference pan subtracts the heat capacity of the pan itself, isolating the thermal events of the sample.[8]
-
-
Thermal Program:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature from 25°C to 350°C at a rate of 10°C/min.
-
Causality: A 10°C/min heating rate is a standard condition that balances good resolution of thermal events with practical experiment duration.[12] The temperature range is selected to encompass potential melting and decomposition events for a small organic molecule.
-
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of any endothermic (melting) or exothermic (decomposition) events.
Thermogravimetric Analysis (TGA)
Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature.[13] It is a complementary technique to DSC and is essential for definitively identifying thermal events that involve mass loss.[6][14] For example, if DSC shows a thermal event, TGA can distinguish between a melt (no mass loss) and a decomposition (significant mass loss).[15] TGA is also highly effective for quantifying volatile content, such as residual solvents or moisture, which can impact stability.[7] According to ICH guidelines, understanding the degradation pathways is a key part of stability testing.[16][17]
Protocol: TGA of Methyl 3-(4-methoxyphenoxy)propanoate
-
Instrument Preparation: Start the TGA instrument and the purge gas (typically high-purity nitrogen). Perform a baseline (blank) run with an empty sample pan to tare the balance.
-
Sample Preparation: Place 5-10 mg of the compound into a ceramic or platinum TGA pan.
-
Causality: This sample size is sufficient to detect small percentage mass changes accurately.
-
-
Loading: Carefully place the pan onto the TGA's high-precision balance mechanism.
-
Thermal Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Causality: A nitrogen atmosphere provides an inert environment, ensuring that the observed mass loss is due to thermal decomposition (pyrolysis) rather than oxidative degradation.[18]
-
-
Data Analysis: Analyze the TGA curve (mass vs. temperature). The onset temperature of a significant mass loss step is defined as the decomposition temperature (Td). The percentage of mass lost at each step corresponds to the volatile components or degradation fragments.
Interpreting the Combined Data
By overlaying the DSC and TGA data, a clear picture of thermal stability emerges.
| Parameter | Description | Implication for Stability |
| Melting Point (Tm) | Temperature at which the solid-to-liquid phase transition occurs. Determined by the peak of the DSC endotherm. | A high Tm often correlates with a more stable crystal lattice. A sharp peak indicates high purity. |
| Decomposition (Td) | Temperature at which the molecule begins to chemically break down. Determined by the onset of mass loss in TGA.[14] | This is the upper limit of thermal stability. A large gap between Tm and Td is highly desirable. |
| ΔH_fusion | Enthalpy of fusion, calculated from the area of the DSC melting peak. | Represents the energy required to break the crystal lattice. Higher values suggest stronger intermolecular forces. |
| Mass Loss Profile | The steps and percentages of mass lost in the TGA curve. | Provides insight into the degradation pathway (e.g., loss of a methyl group, cleavage of the ester).[15] |
Computational Prediction of Thermodynamic Stability
While experimental methods provide direct measurements, computational chemistry offers a powerful predictive tool for assessing stability before a molecule is even synthesized.[19] The most fundamental measure of a molecule's intrinsic thermodynamic stability is its standard Gibbs free energy of formation (ΔG°f).[19][20] A more negative ΔG°f indicates greater stability.
Expertise & Causality: We can approximate ΔG°f using quantum mechanical methods like Density Functional Theory (DFT). The workflow involves first finding the lowest energy conformation of the molecule (geometry optimization) and then performing a frequency calculation. The frequency calculation confirms the structure is a true energy minimum (no imaginary frequencies) and provides the necessary thermodynamic data (enthalpy and entropy) to calculate the Gibbs free energy.[21][22] This in silico screening allows for the early-stage ranking of different molecular designs based on their predicted stability.
Protocol: DFT Calculation of Gibbs Free Energy
-
Structure Input: Generate a 3D structure of methyl 3-(4-methoxyphenoxy)propanoate using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using a DFT method (e.g., B3LYP functional with a 6-31G(d) basis set).
-
Causality: This step finds the most stable three-dimensional arrangement of the atoms, which is essential for an accurate energy calculation.
-
-
Frequency Analysis: Conduct a frequency calculation at the same level of theory on the optimized geometry.
-
Causality: This confirms the optimized structure is a stable minimum on the potential energy surface and calculates the zero-point vibrational energy, thermal energy, and entropy, which are required to compute the Gibbs free energy from the electronic energy.[21]
-
-
Energy Calculation: Extract the total Gibbs free energy from the output file. This value can be compared with isomers or related molecules to assess relative thermodynamic stability.
Caption: Workflow for calculating Gibbs free energy.
Conclusion and Integrated Assessment
The evaluation of thermodynamic stability is a foundational activity in drug development, governed by international guidelines such as ICH Q1A(R2).[16][23] A molecule like methyl 3-(4-methoxyphenoxy)propanoate must be rigorously characterized to ensure its integrity throughout its lifecycle.
By combining the empirical data from DSC and TGA with predictive data from computational chemistry, a robust and trustworthy stability profile can be established. An ideal candidate would exhibit a high melting point, a significant temperature difference between melting and decomposition, and a favorable (highly negative) calculated Gibbs free energy of formation. This integrated strategy not only satisfies regulatory expectations but also embodies a scientifically sound, risk-based approach to developing safe and effective medicines.
References
- Source: ResolveMass Laboratories Inc.
- Title: Quality Guidelines Source: ICH URL
- Title: Thermogravimetric Analysis Source: Improved Pharma URL
- Title: FDA Guidance for Industry: Q1A(R2)
- Title: Free Energy Calculations - Computational Chemistry Glossary Source: Deep Origin URL
- Title: Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability Source: Torontech URL
- Title: Q1A (R2)
- Title: TGA | Pharmaceutical Products | Process Monitoring Source: Hiden Analytical URL
- Title: ICH Q1A (R2)
- Title: Q 1 A (R2)
- Title: Thermogravimetric Analysis (TGA)
- Title: Methyl 3-(4-methoxyphenoxy)
- Source: Chemical Science (RSC Publishing)
- Title: Methyl 3-(4-methoxyphenyl)
- Title: Recent Developments in Free Energy Calculations for Drug Discovery Source: PMC URL
- Source: Chemical Science (RSC Publishing)
- Title: On Free Energy Calculations in Drug Discovery Source: Accounts of Chemical Research URL
- Title: METHYL 3-(4-METHOXYPHENYL)
- Title: Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA)
- Title: Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties Source: PubMed URL
- Title: Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience Source: Springer Link URL
- Title: How Differential Scanning Calorimetry (DSC)
- Title: Basics of Differential Scanning Calorimetry Source: Anton Paar Wiki URL
- Title: 3-(4-METHOXYPHENOXY)
- Title: SYNTHESIS 0F 3-(P-CARBOXYPHENOXY)
- Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: Springer URL
- Title: RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate Source: MDPI URL
- Title: DIfferenTIal SCannIng CALORIMETRY Source: TA Instruments URL
- Title: Design and Characterization of Fatty Acid-Based Amino Acid Ester as a New “Green” Hydrophobic Ionic Liquid for Drug Delivery Source: ACS Sustainable Chemistry & Engineering - ACS Publications URL
- Title: Synthesis of Methyl 3-(4-formylphenyl)
- Title: Thermodynamic Studies for Drug Design and Screening Source: PMC URL
- Title: Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM Source: MDPI URL
- Title: sodium 2-(4-methoxyphenoxy)
Sources
- 1. youtube.com [youtube.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl 3-(4-methoxyphenoxy)propionate | C11H14O4 | CID 43082932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. improvedpharma.com [improvedpharma.com]
- 7. aurigaresearch.com [aurigaresearch.com]
- 8. Basics of Differential Scanning Calorimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. atascientific.com.au [atascientific.com.au]
- 12. mdpi.com [mdpi.com]
- 13. torontech.com [torontech.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. TGA | Pharmaceutical Products | Process Monitoring [hidenanalytical.com]
- 16. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Free Energy Calculations - Computational Chemistry Glossary [deeporigin.com]
- 20. Recent Developments in Free Energy Calculations for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dasher.wustl.edu [dasher.wustl.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. ICH Official web site : ICH [ich.org]
Methyl 3-(4-methoxyphenoxy)propanoate: Comprehensive Safety, Toxicity, and Handling Protocols
Executive Summary
In the landscape of drug development and synthetic chemistry, aryloxypropanoate derivatives serve as critical intermediates. Methyl 3-(4-methoxyphenoxy)propanoate (CAS: 18333-12-5) is a prominent member of this chemical class. While highly valuable for synthesizing complex active pharmaceutical ingredients (APIs), its structural motifs—specifically the lipophilic methoxyphenoxy ring and the reactive methyl ester—impart distinct toxicological liabilities.
This whitepaper provides an in-depth, mechanistically grounded analysis of the Material Safety Data Sheet (SDS) for Methyl 3-(4-methoxyphenoxy)propanoate, detailing its toxicokinetics, hazard classifications, and field-proven experimental protocols for safety validation [1].
Chemical Identity & Physicochemical Profiling
The biological reactivity of Methyl 3-(4-methoxyphenoxy)propanoate is directly dictated by its physicochemical properties. The methoxy substitution on the aromatic ring enhances electron density, while the propanoate ester acts as a highly cleavable metabolic liability.
Table 1: Quantitative Chemical Identity
| Parameter | Value | Causality / Significance |
| Chemical Name | Methyl 3-(4-methoxyphenoxy)propanoate | Standard IUPAC nomenclature. |
| CAS Registry Number | 18333-12-5 | Primary identifier for regulatory compliance [1]. |
| Molecular Formula | C11H14O4 | Dictates stoichiometric conversions. |
| Molecular Weight | 210.23 g/mol | Low MW facilitates rapid cellular membrane diffusion[2]. |
| SMILES String | O=C(OC)CCOC1=CC=C(OC)C=C1 | Utilized for in silico predictive toxicology modeling. |
Hazard Quantification & SDS Synthesis
Based on standardized regulatory databases, Methyl 3-(4-methoxyphenoxy)propanoate exhibits a multi-route toxicity profile. As an application scientist, it is crucial to understand why these classifications exist rather than merely memorizing them.
The compound's lipophilicity allows it to easily partition into the stratum corneum (skin) and alveolar epithelium (lungs). Once absorbed, ubiquitous tissue esterases rapidly hydrolyze the compound. This localized hydrolysis generates 3-(4-methoxyphenoxy)propanoic acid, lowering the microenvironmental pH and triggering inflammatory cascades, which manifests as acute irritation [1, 3].
Table 2: GHS Hazard Classifications & Precautionary Directives
| Hazard Class | Category | H-Code | Mechanistic Rationale |
| Acute Toxicity (Oral) | 4 | H302 | Rapid gastrointestinal absorption; hepatic first-pass stress. |
| Acute Toxicity (Dermal) | 4 | H312 | High LogP enables efficient lipid bilayer penetration [2]. |
| Acute Toxicity (Inhalation) | 4 | H332 | Aerosolized particles rapidly cross the thin alveolar membrane. |
| Skin Irritation | 2 | H315 | Localized ester hydrolysis causes micro-acidification in the epidermis. |
| Eye Irritation | 2A | H319 | Direct chemical interaction with the sensitive corneal epithelium. |
| STOT (Single Exposure) | 3 | H335 | Respiratory mucosa irritation via acid byproduct generation. |
| Aquatic Toxicity | Chronic 3 | H412 | Persistent lipophilic accumulation in aquatic organisms [2]. |
Core Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes) [2].
Toxicokinetics & Mechanistic Toxicology
To accurately assess the systemic risk of Methyl 3-(4-methoxyphenoxy)propanoate, we must map its Absorption, Distribution, Metabolism, and Excretion (ADME) pathway.
Upon systemic entry, the compound is heavily subjected to Phase I metabolism. Hepatic carboxylesterases (CES1 in the liver cytosol and CES2 in the intestine/kidney) recognize the unhindered methyl ester. The cleavage of this bond yields two primary metabolites:
-
3-(4-methoxyphenoxy)propanoic acid: The bulk pharmacophore, which subsequently undergoes Phase II glucuronidation via UGT enzymes for renal clearance.
-
Methanol: Released in stoichiometric trace amounts. While a known toxin, the molar yield from standard occupational exposure to this specific compound is generally sub-threshold for classical methanol poisoning, though it contributes to the overall metabolic burden[1].
Metabolic hydrolysis and clearance pathway of Methyl 3-(4-methoxyphenoxy)propanoate.
Experimental Protocols: Self-Validating Toxicity Workflows
When validating the toxicity of Methyl 3-(4-methoxyphenoxy)propanoate for preclinical safety profiling, standard viability assays are insufficient. Because the compound's toxicity is highly dependent on esterase metabolism, using a cell line deficient in Phase I enzymes will yield false-negative safety data.
Therefore, we utilize HepG2 cells , which retain significant intrinsic carboxylesterase activity. Furthermore, this protocol is designed as a self-validating system : it utilizes orthogonal endpoints (ATP quantification + ROS generation) to ensure that direct chemical interference with the assay reagents does not skew the data.
Step-by-Step Methodology: High-Content Hepatotoxicity Screening
Step 1: Preparation of Test Articles (Vehicle Causality)
-
Action: Dissolve Methyl 3-(4-methoxyphenoxy)propanoate in anhydrous DMSO to create a 100 mM stock.
-
Causality: DMSO is required due to the compound's lipophilicity. However, the final assay concentration of DMSO must not exceed 0.1% (v/v). Exceeding this threshold causes baseline solvent toxicity, invalidating the dose-response curve.
Step 2: Cell Culture & Seeding
-
Action: Seed HepG2 cells at 10,000 cells/well in a 96-well black, clear-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Causality: A 24-hour recovery period ensures the cells have re-adhered and normalized their metabolic baseline following trypsinization.
Step 3: Dosing & Internal Controls
-
Action: Apply a 10-point, 3-fold serial dilution gradient of the test compound (0.1 µM to 500 µM).
-
Self-Validation: Include 0.1% DMSO as a negative vehicle control (establishes 100% viability baseline) and 50 µM Chlorpromazine as a positive control (validates that the assay can detect known hepatotoxins).
Step 4: Orthogonal Endpoint Assays
-
Action: After 48 hours of exposure, multiplex the assay. First, add H2DCFDA (10 µM) and incubate for 30 minutes to measure Reactive Oxygen Species (ROS) via fluorescence (Ex/Em: 495/529 nm). Next, add CellTiter-Glo reagent to measure ATP-dependent luminescence.
-
Causality: If the compound acts as a luciferase inhibitor, ATP luminescence will drop, falsely suggesting cell death. Multiplexing with ROS fluorescence provides an orthogonal biological readout, ensuring data integrity.
Step 5: Data Analysis
-
Action: Normalize data against the vehicle control and calculate the IC50 using a 4-parameter logistic (4PL) regression model.
Self-validating in vitro hepatotoxicity screening workflow using HepG2 cells.
Risk Mitigation & Engineering Controls
Given the H302, H312, and H332 classifications, strict engineering controls are non-negotiable when handling Methyl 3-(4-methoxyphenoxy)propanoate in the laboratory or manufacturing floor.
-
Ventilation: All powder weighing and solution transfers must be conducted within a certified Class II Type A2 biological safety cabinet or a chemical fume hood to mitigate H332 (Inhalation Hazard) and H335 (Respiratory Irritation).
-
PPE: Nitrile gloves (minimum 5 mil thickness) are required. Due to the compound's high LogP, latex offers insufficient barrier protection against dermal absorption (H312).
-
Storage: Store in a cool, dry environment away from strong oxidizing agents and strong bases. Exposure to basic conditions will trigger premature, non-enzymatic saponification (hydrolysis) of the ester, degrading the material and releasing the irritant propanoic acid derivative inside the storage container [2].
References
- PubChem. "Methyl 3-(4-methoxyphenoxy)propionate | C11H14O4 | CID 43082932 - PubChem". National Institutes of Health (NIH).
- BLD Pharm. "18333-12-5 | Methyl 3-(4-methoxyphenoxy)propanoate | BLD Pharm".
- NextSDS. "methyl 3-(4-methoxyphenoxy)propanoate — Chemical Substance Information".
The Versatile Scaffold: Methyl 3-(4-methoxyphenoxy)propanoate in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. Methyl 3-(4-methoxyphenoxy)propanoate, a seemingly simple molecule, represents a cornerstone building block with significant, yet underexplored, potential in medicinal chemistry. Its structure, featuring a methoxy-substituted phenoxy ring linked to a propanoate chain, offers a unique combination of physicochemical properties and synthetic handles that make it an attractive starting point for the generation of diverse compound libraries. The methoxy group, a common substituent in many natural products and approved drugs, can influence ligand-target binding, improve metabolic stability, and enhance pharmacokinetic profiles. This guide provides an in-depth exploration of the applications of methyl 3-(4-methoxyphenoxy)propanoate, offering detailed protocols for its synthesis and derivatization, and highlighting its role in the design of next-generation therapeutics.
Physicochemical Properties and Strategic Advantages
The strategic value of methyl 3-(4-methoxyphenoxy)propanoate in drug design is rooted in its key molecular features. A comprehensive understanding of these properties is essential for its effective application.
| Property | Value | Significance in Medicinal Chemistry |
| Molecular Formula | C11H14O4 | Provides a good starting point for further structural modifications. |
| Molecular Weight | 210.23 g/mol [1] | Falls within the desirable range for oral bioavailability (Lipinski's Rule of Five). |
| LogP (calculated) | ~1.7 | Indicates a favorable balance between lipophilicity and hydrophilicity for membrane permeability and aqueous solubility. |
| Hydrogen Bond Donors | 0 | The absence of acidic protons enhances membrane permeability. |
| Hydrogen Bond Acceptors | 4 | The ether and ester functionalities can engage in hydrogen bonding with biological targets. |
| Polar Surface Area | 44.8 Ų | Contributes to good oral absorption and cell permeability. |
The presence of the ether linkage provides conformational flexibility, allowing derivatives to adapt to the topology of various binding sites. The methyl ester functionality serves as a versatile handle for a range of chemical transformations, most notably hydrolysis to the corresponding carboxylic acid and amidation to a diverse array of amides.
Synthesis of Methyl 3-(4-methoxyphenoxy)propanoate: A Foundational Protocol
The efficient synthesis of the title compound is the gateway to its application in medicinal chemistry. A common and reliable method involves the Michael addition of 4-methoxyphenol to methyl acrylate.
Protocol 1: Synthesis via Michael Addition
Objective: To synthesize methyl 3-(4-methoxyphenoxy)propanoate from commercially available starting materials.
Materials:
-
4-Methoxyphenol
-
Methyl acrylate
-
A suitable base (e.g., sodium methoxide, triethylamine)
-
Anhydrous solvent (e.g., methanol, tetrahydrofuran)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenol (1.0 equivalent) in the chosen anhydrous solvent.
-
Base Addition: Add the base (catalytic to stoichiometric amount, depending on the chosen base) to the solution at room temperature. Stir for 10-15 minutes to facilitate the formation of the phenoxide.
-
Michael Addition: Slowly add methyl acrylate (1.0-1.2 equivalents) to the reaction mixture. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 3-(4-methoxyphenoxy)propanoate.
Causality Behind Experimental Choices: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the quenching of the base and the hydrolysis of the ester. The choice of base can influence the reaction rate and yield; stronger bases like sodium methoxide can accelerate the reaction but may also promote side reactions.
Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of starting materials and byproducts.
Key Synthetic Transformations: Gateway to Chemical Diversity
The true utility of methyl 3-(4-methoxyphenoxy)propanoate lies in its facile conversion into key intermediates for drug discovery programs. The following protocols detail the hydrolysis to the carboxylic acid and direct amidation.
Protocol 2: Hydrolysis to 3-(4-methoxyphenoxy)propanoic Acid
The carboxylic acid derivative is often the desired pharmacophore for interacting with biological targets.
Objective: To hydrolyze methyl 3-(4-methoxyphenoxy)propanoate to its corresponding carboxylic acid.
Materials:
-
Methyl 3-(4-methoxyphenoxy)propanoate
-
A suitable base (e.g., lithium hydroxide, sodium hydroxide) or acid (e.g., hydrochloric acid)
-
Solvent system (e.g., methanol/water, THF/water)
-
Standard laboratory glassware
Procedure (Base-catalyzed):
-
Reaction Setup: Dissolve methyl 3-(4-methoxyphenoxy)propanoate (1.0 equivalent) in a mixture of methanol and water.
-
Base Addition: Add an aqueous solution of lithium hydroxide or sodium hydroxide (1.5-2.0 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC until the starting ester is no longer detectable.
-
Workup: Remove the methanol under reduced pressure. Acidify the remaining aqueous solution to a pH of ~2-3 with dilute hydrochloric acid.
-
Isolation: The carboxylic acid will often precipitate out of the solution. Collect the solid by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent like ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate and concentrate to yield the product.
Causality Behind Experimental Choices: Base-catalyzed hydrolysis is generally preferred for its milder conditions and higher yields compared to acid-catalyzed hydrolysis, which may require elevated temperatures and can sometimes lead to side reactions.
Protocol 3: Direct Amidation from the Methyl Ester
Amides are a cornerstone of medicinal chemistry, and the direct conversion of the methyl ester to a diverse range of amides is a powerful strategy for library synthesis.
Objective: To synthesize a variety of 3-(4-methoxyphenoxy)propanamides from the corresponding methyl ester.
Materials:
-
Methyl 3-(4-methoxyphenoxy)propanoate
-
A selection of primary and secondary amines
-
A suitable catalyst or reagent for amidation (e.g., sodium cyanide, trimethylaluminum, or enzymatic catalysts)
-
Anhydrous solvent (e.g., methanol, toluene)
Procedure (Example using Sodium Cyanide Catalyst):
-
Reaction Setup: In a sealed reaction vessel, combine methyl 3-(4-methoxyphenoxy)propanoate (1.0 equivalent), the desired amine (1.2-1.5 equivalents), and a catalytic amount of sodium cyanide in anhydrous methanol.
-
Reaction Conditions: Heat the mixture to a temperature appropriate for the specific amine (typically 60-80 °C).
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purification: Purify the resulting amide by column chromatography or recrystallization.
Causality Behind Experimental Choices: Direct amidation from unactivated methyl esters can be challenging. Catalytic methods, such as the use of sodium cyanide or organometallic reagents, are often necessary to drive the reaction to completion under reasonable conditions. Enzymatic methods offer a green and highly selective alternative.
Medicinal Chemistry Applications and Structure-Activity Relationship (SAR) Insights
The 3-(4-methoxyphenoxy)propanoic acid scaffold and its derivatives are emerging as promising pharmacophores in various therapeutic areas. While direct clinical applications of methyl 3-(4-methoxyphenoxy)propanoate itself are not yet established, the biological activities of its close analogs provide a strong rationale for its use in drug discovery.
Anticancer and Antioxidant Properties
Studies on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated their potential as anticancer and antioxidant agents.[2] These findings suggest that the 3-phenoxypropanoic acid core can serve as a valuable template for the design of novel therapeutics targeting cancer cell proliferation and oxidative stress. The methoxy group in our title compound can be readily demethylated to a hydroxyl group, providing access to these biologically active phenolic compounds.
Metabolic Disorders
The structurally related metabolite, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been shown to improve host metabolic conditions in diet-induced obese mice.[3][4] This highlights the potential of the 3-(4-methoxyphenoxy)propanoic acid scaffold in the development of agents for metabolic disorders such as obesity and type 2 diabetes.
As a Versatile Building Block
The primary application of methyl 3-(4-methoxyphenoxy)propanoate in medicinal chemistry is as a versatile building block.[5] Its synthetic accessibility and the reactivity of its ester group allow for the rapid generation of compound libraries for high-throughput screening. By varying the amine component in the amidation reaction (Protocol 3), a vast chemical space can be explored to identify hits against a wide range of biological targets.
Experimental Workflows and Signaling Pathways
To illustrate the integration of methyl 3-(4-methoxyphenoxy)propanoate into a drug discovery workflow, the following diagrams outline the key steps and conceptual pathways.
Caption: Synthetic workflow from starting materials to a preclinical candidate.
Caption: Conceptual signaling pathway modulation.
Conclusion and Future Perspectives
Methyl 3-(4-methoxyphenoxy)propanoate is a valuable and versatile building block in the medicinal chemist's toolbox. While direct biological activity has not been extensively reported, its utility as a precursor to a wide range of derivatives with promising therapeutic potential is clear. The straightforward synthesis and the ability to readily generate libraries of amides and the corresponding carboxylic acid make it an ideal starting point for hit and lead discovery programs. Future research should focus on the systematic exploration of the chemical space around this scaffold, targeting a diverse array of biological targets. The insights gained from the biological evaluation of these derivatives will undoubtedly solidify the position of methyl 3-(4-methoxyphenoxy)propanoate as a privileged scaffold in the ongoing quest for novel medicines.
References
Sources
- 1. Methyl 3-(4-methoxyphenoxy)propionate | C11H14O4 | CID 43082932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Chemoselective Cleavage Strategies for Methyl 3-(4-Methoxyphenoxy)propanoate Esters: A Comprehensive Guide
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Structural Analysis
Methyl 3-(4-methoxyphenoxy)propanoate is a versatile bifunctional scaffold frequently utilized in the synthesis of aryloxypropanoic acid derivatives, which are critical pharmacophores in PPAR agonists and other metabolic disease targets.
Processing this intermediate presents a classic chemoselectivity challenge due to the presence of three distinct carbon-oxygen bonds:
-
Methyl ester ( Ccarbonyl−Omethoxy )
-
Alkyl aryl ether ( Calkyl−Oaryl / propanoate linkage)
-
Methyl aryl ether ( Caryl−Omethoxy / anisole linkage)
As an Application Scientist, the goal is not merely to force a reaction to completion, but to select reagents that exploit subtle electronic and steric differences between these functional groups to achieve absolute chemoselectivity.
Expertise & Experience: Mechanistic Rationale & Reagent Selection
Standard ester saponification relies on aqueous hydroxide bases (e.g., NaOH, LiOH). However, 3-aryloxypropanoate esters are highly susceptible to degradation under basic conditions[1]. The α -protons are acidic; base-catalyzed enolization can trigger an E1cB β -elimination , expelling the 4-methoxyphenoxide anion to yield methyl acrylate and 4-methoxyphenol. To circumvent this, orthogonal cleavage strategies must be employed.
Strategy 1: Chemoselective Ester Cleavage (Preserving Ethers)
To cleave the methyl ester without triggering β -elimination, we utilize non-hydrolytic SN2 dealkylation. Lithium iodide (LiI) in refluxing pyridine is the premier choice[2]. The highly nucleophilic iodide attacks the sterically unhindered methyl group of the ester, liberating volatile methyl iodide and the stable lithium carboxylate[3]. Alternatively, anhydrous Potassium Trimethylsilanolate (KOSiMe3) can deliver a silanolate equivalent that cleaves the ester under exceptionally mild, room-temperature conditions[4]. Both methods are strictly anhydrous, entirely bypassing the E1cB degradation pathway.
Strategy 2: Chemoselective Ether Demethylation (Preserving the Ester)
If the synthetic objective is to unmask the phenol while retaining the methyl ester, Boron Tribromide (BBr3) is deployed. Chemoselectivity here is governed by Lewis basicity. The sp3 -hybridized oxygen of the aryl methyl ether is significantly more electron-rich than the delocalized sp2 -hybridized carbonyl oxygen of the ester. BBr3 preferentially coordinates to the methoxy ether[5]. By strictly controlling the stoichiometry (1.0–1.1 eq) and maintaining cryogenic temperatures (-78 °C), the methyl aryl ether is cleaved selectively.
Pathway Visualization
Figure 1: Divergent chemoselective cleavage pathways for methyl 3-(4-methoxyphenoxy)propanoate.
Quantitative Data Presentation
| Strategy | Reagent System | Target Bond Cleaved | Preserved Bonds | Temp (°C) | Typical Yield |
| Ester Cleavage | LiI (4.0 eq) / Pyridine | Methyl Ester | Aryl & Alkyl Ethers | 115 | 85–95% |
| Ester Cleavage | KOSiMe3 (1.5 eq) / THF | Methyl Ester | Aryl & Alkyl Ethers | 25 | 80–90% |
| Ether Demethylation | BBr3 (1.1 eq) / DCM | Aryl Methyl Ether | Methyl Ester & Alkyl Ether | -78 to 0 | 70–85% |
| Global Cleavage | BBr3 ( ≥ 3.0 eq) / DCM | Non-selective | None (Scaffold degradation) | 25 | N/A |
Experimental Protocols & Self-Validating Systems
Protocol A: Chemoselective Methyl Ester Cleavage (LiI / Pyridine)
Objective: Isolate 3-(4-methoxyphenoxy)propanoic acid.
-
Preparation: Charge a flame-dried, round-bottom flask with methyl 3-(4-methoxyphenoxy)propanoate (1.0 eq) and anhydrous lithium iodide (4.0 eq).
-
Reaction: Suspend the mixture in anhydrous pyridine (0.5 M relative to substrate) under an argon atmosphere. Heat the reaction mixture to a gentle reflux (115 °C) for 12–16 hours.
-
Self-Validation Checkpoint 1 (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf≈0.6 ) must completely disappear, replaced by a baseline spot corresponding to the highly polar lithium carboxylate.
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove the majority of the pyridine. Dilute the crude residue with EtOAc and wash with 1 M HCl until the aqueous layer reaches pH 2. (Causality: Acidification protonates the carboxylate for organic extraction and converts residual pyridine into water-soluble pyridinium hydrochloride).
-
Isolation: Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Self-Validation Checkpoint 2 (Analytical): 1H NMR ( CDCl3 ) must confirm the disappearance of the ester methoxy singlet at ∼3.7 ppm. The aryl methoxy singlet at ∼3.8 ppm and the propanoate methylene triplets must remain perfectly intact, confirming the absence of β -elimination.
Protocol B: Chemoselective Aryl Methyl Ether Cleavage (BBr3)
Objective: Isolate methyl 3-(4-hydroxyphenoxy)propanoate.
-
Preparation: Dissolve methyl 3-(4-methoxyphenoxy)propanoate (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) under an argon atmosphere.
-
Cryogenic Control: Cool the solution to -78 °C using a dry ice/acetone bath. (Causality: Strict thermal control prevents the BBr3 from overcoming the activation energy required to coordinate and cleave the less basic ester carbonyl).
-
Addition: Add a 1.0 M solution of BBr3 in DCM (1.1 eq) dropwise over 15 minutes.
-
Reaction: Stir at -78 °C for 1 hour, then slowly allow the bath to warm to 0 °C over 2 hours.
-
Self-Validation Checkpoint 1 (In-Process): Monitor via TLC. The product phenol will appear as a new spot ( Rf≈0.3 ), more polar than the starting material but significantly less polar than a fully cleaved carboxylic acid.
-
Quench: At 0 °C, quench the reaction by the careful, dropwise addition of methanol. (Causality: MeOH safely destroys excess BBr3 , forming volatile trimethyl borate B(OMe)3 and HBr). Follow with the addition of distilled water.
-
Isolation: Extract with DCM (3x). Wash the combined organic layers with saturated aqueous NaHCO3 to neutralize residual acid, dry over Na2SO4 , and concentrate.
-
Self-Validation Checkpoint 2 (Analytical): 1H NMR ( CDCl3 ) must show the complete disappearance of the aryl methoxy singlet ( ∼3.8 ppm) and the appearance of a broad phenolic -OH peak ( ∼5.0 ppm). The ester methoxy singlet ( ∼3.7 ppm) must remain visible and integrate to 3 protons.
References
-
[5] A Hierarchy of Aryloxide Deprotection by Boron Tribromide. Organic Letters (ACS Publications). URL:[Link]
-
[2] Total Syntheses of Amphidinolide X and Y. Journal of the American Chemical Society (ACS Publications). URL:[Link]
-
[3] SN2 Reactions with Carboxylic Esters / Cleavage of Methyl Esters. Vaia / StudySmarter. URL:[Link]
-
[4] Design and synthesis of water-soluble glucuronide derivatives of camptothecin for cancer prodrug monotherapy. SciSpace. URL:[Link]
-
[1] An efficient synthesis of 4-chromanones. ResearchGate. URL:[Link]
Sources
Technical Support Center: Troubleshooting Impurities in Methyl 3-(4-methoxyphenoxy)propanoate Synthesis
Welcome to the technical support center for the synthesis of methyl 3-(4-methoxyphenoxy)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common purity-related challenges encountered during this synthesis. The information provided herein is based on established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
Introduction
Methyl 3-(4-methoxyphenoxy)propanoate is a valuable intermediate in the synthesis of various compounds. Its preparation, most commonly via a Williamson ether synthesis or a Michael addition, can be susceptible to the formation of several impurities. Achieving high purity is critical for downstream applications, making robust troubleshooting strategies essential. This guide provides a structured, question-and-answer-based approach to identify, understand, and mitigate the formation of common impurities.
Common Synthetic Routes
Two primary synthetic routes are typically employed for the synthesis of methyl 3-(4-methoxyphenoxy)propanoate:
-
Williamson Ether Synthesis: This classic method involves the reaction of a salt of 4-methoxyphenol (hydroquinone monomethyl ether) with a methyl 3-halopropanoate (e.g., methyl 3-bromopropanoate or methyl 3-chloropropanoate) or a similar substrate with a good leaving group.[1][2]
-
Michael Addition: This reaction involves the conjugate addition of 4-methoxyphenol to methyl acrylate, often catalyzed by a base.[3][4]
The choice of route can influence the impurity profile, and this guide will address challenges associated with both methods.
Visualizing the Synthetic Pathways
Sources
Preventing degradation of methyl 3-(4-methoxyphenoxy)propanoate during storage
Welcome to the Technical Support Center for Methyl 3-(4-methoxyphenoxy)propanoate . This guide is designed for researchers, analytical chemists, and drug development professionals. It provides a deep mechanistic understanding of the compound's degradation pathways and offers field-proven, self-validating protocols to ensure chemical integrity during storage and handling.
Section 1: Mechanistic Understanding of Degradation
Q1: What are the primary chemical degradation pathways for methyl 3-(4-methoxyphenoxy)propanoate during storage?
A1: Methyl 3-(4-methoxyphenoxy)propanoate is an ester containing an electron-rich aromatic ether linkage. Its primary vulnerability is ester hydrolysis , a reaction where a water molecule cleaves the ester bond, yielding 3-(4-methoxyphenoxy)propanoic acid and methanol.
The causality behind this degradation is kinetic: the reaction between a pure ester and water is inherently slow, but it is highly susceptible to acid or base catalysis [1]. Trace impurities, alkaline glass surfaces, or dissolved atmospheric CO₂ (which forms mild carbonic acid) can act as catalysts. Once the reaction initiates, the newly formed carboxylic acid can auto-catalyze further degradation, leading to an exponential decay of your sample's purity.
A secondary, albeit slower, degradation pathway is photo-oxidation . The 4-methoxyphenoxy group is susceptible to UV-induced radical formation, which can lead to ether cleavage or ring oxidation if exposed to ambient light and oxygen over prolonged periods.
Fig 1: Primary and secondary degradation pathways of methyl 3-(4-methoxyphenoxy)propanoate.
Section 2: Storage Optimization & Troubleshooting
Q2: How do I prevent moisture-driven ester hydrolysis in my working stocks?
A2: Prevention requires isolating the compound from atmospheric humidity. Because moisture is the key reactant in the hydrolysis process[2], standard screw-cap vials stored in a humid refrigerator will inevitably fail. You must implement an anhydrous storage system using inert gas displacement. Inert gases like Argon are heavier than air and effectively blanket the compound, displacing moisture-laden air before sealing.
Q3: What are the exact quantitative parameters required for optimal storage?
A3: To minimize the kinetic energy available for hydrolysis and oxidation, strict environmental controls must be maintained. The Arrhenius equation dictates that lowering the temperature significantly reduces reaction rates. Studies on structurally related phenoxypropanoate esters demonstrate that hydrolysis occurs rapidly in moist environments but is halted under dry, low-temperature conditions [3].
Table 1: Quantitative Storage Parameters and Causality
| Parameter | Recommended Specification | Mechanistic Rationale |
| Temperature (Long-term) | -20°C | Drastically reduces kinetic energy, halting auto-catalytic ester hydrolysis. |
| Temperature (Short-term) | 2°C to 8°C | Suitable for working aliquots (1-2 weeks) to prevent freeze-thaw degradation [4]. |
| Atmosphere | Argon (Ar) or Nitrogen (N₂) | Displaces atmospheric H₂O and O₂, removing the primary reactants for degradation. |
| Primary Container | Amber Glass Vials | Blocks UV radiation (200-400 nm), preventing photo-oxidation of the ether linkage. |
| Cap Liner | PTFE (Teflon) | Provides a superior moisture barrier and prevents chemical leaching compared to standard rubber septa. |
| Secondary Containment | Vacuum desiccator with Silica Gel | Maintains <10% Relative Humidity (RH) around the primary container. |
Section 3: Experimental Protocols for Validation
Q4: How do I implement a self-validating storage system for my compound?
A4: A self-validating protocol ensures that the storage conditions are actively proven to work before the compound is used in critical downstream assays. This is achieved by combining strict aliquoting procedures with a mandatory Quality Control (QC) checkpoint.
Protocol 1: Anhydrous Aliquoting and Storage System Objective: Prepare single-use aliquots to eliminate freeze-thaw cycles and moisture ingress.
-
Glassware Preparation: Bake amber glass vials at 120°C for 2 hours to remove surface-bound moisture. Cool them inside a vacuum desiccator.
-
Inert Purging: Using a manifold, flush the cooled vials with high-purity Argon gas for 10–15 seconds.
-
Aliquoting: Rapidly transfer the neat methyl 3-(4-methoxyphenoxy)propanoate (or dry organic solution) into the vials. Note: Do not store in hygroscopic solvents like DMSO or un-dried alcohols, as these will absorb water and promote transesterification or hydrolysis.
-
Sealing: Cap immediately with PTFE-lined closures.
-
Secondary Containment: Place the sealed vials inside a Mylar bag or a secondary jar containing color-indicating silica gel.
-
Storage: Transfer immediately to a -20°C freezer.
Protocol 2: Self-Validating Quality Control (QC) Workflow Objective: Verify chemical integrity prior to experimental use.
-
Equilibration: Remove a single-use aliquot from the -20°C freezer. Crucial Step: Allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture into the sample.
-
Reconstitution: Dissolve a micro-sample in anhydrous Acetonitrile (LC-MS grade).
-
HPLC-UV/MS Analysis: Run the sample on a C18 reverse-phase column (Gradient: Water/Acetonitrile with 0.1% Formic Acid).
-
Data Interpretation: Monitor at 254 nm. Look for the appearance of a more polar peak eluting earlier than the parent compound. If mass spectrometry shows a prominent [M-H]- ion corresponding to the mass of 3-(4-methoxyphenoxy)propanoic acid, hydrolysis has occurred.
-
Validation Gate: If purity is >98%, the storage protocol is validated, and the aliquot is cleared for use.
Fig 2: Self-validating QC workflow to ensure sample integrity prior to use.
References
Technical Support Center: Scaling Up Methyl 3-(4-methoxyphenoxy)propanoate Production
Welcome to the Technical Support Center for the laboratory scale-up of methyl 3-(4-methoxyphenoxy)propanoate. As a crucial building block in pharmaceutical development, scaling the production of this ester from milligram to multigram or kilogram quantities introduces significant mass transfer, thermal management, and purification challenges.
This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols for the two primary synthetic routes utilized in the industry: the classic Williamson Ether Synthesis and the greener Oxa-Michael Addition .
Process Selection & Route Comparison
Before initiating a scale-up campaign, it is critical to select the synthetic route that best aligns with your laboratory's equipment capabilities and waste management protocols.
Table 1: Quantitative Comparison of Synthetic Routes for Scale-Up
| Parameter | Route A: Williamson Ether Synthesis | Route B: Oxa-Michael Addition |
| Reagents | 4-Methoxyphenol, Methyl 3-bromopropanoate, K₂CO₃ | 4-Methoxyphenol, Methyl acrylate, DBU (cat.) |
| Atom Economy | Moderate (Generates stoichiometric KBr waste) | High (100% theoretical, addition reaction) |
| Primary Scale-Up Risk | Exothermic runaway, stirring solid-liquid suspension | Acrylate polymerization, reversible addition |
| Solvent | Acetone or Acetonitrile | Solvent-free (Neat) |
| Typical Yield | 80 - 90% | 75 - 85% |
| Purification | Aqueous workup & extraction | Vacuum distillation |
Troubleshooting Guide: Route A - Williamson Ether Synthesis
The Williamson ether synthesis is the traditional workhorse for this transformation, relying on the deprotonation of 4-methoxyphenol by a solid base to form a highly reactive phenoxide nucleophile[1].
Q: When scaling from 10g to 500g, my reaction stalls at 70% conversion despite an excess of the alkyl halide. Why? A: Mass Transfer Limitation. At larger scales, the surface area of the solid base (K₂CO₃) becomes the limiting factor. If magnetic stirring is used, the solid K₂CO₃ settles, drastically reducing the interfacial area between the solid base and the liquid reactants. Solution: Switch from a magnetic stir bar to an overhead mechanical stirrer with a pitched-blade turbine. Alternatively, mill the K₂CO₃ into a fine powder prior to use, or add a phase-transfer catalyst (e.g., TBAB, 1-2 mol%) to shuttle the phenoxide into the bulk solvent.
Q: I am observing significant coloration (dark brown) and impurities during the reaction. How do I prevent this? A: Phenoxide Oxidation. Phenoxide ions are highly susceptible to oxidation by trace oxygen at elevated temperatures, leading to quinone-like byproducts. Solution: Implement a strict inert atmosphere (N₂ or Ar) and degas your solvent prior to use. A self-validating check is the color of the reaction mixture: under strictly anaerobic conditions, the phenoxide solution should remain a pale yellow or light orange. If it turns dark brown, oxygen ingress has occurred.
Protocol A: Self-Validating Williamson Ether Scale-Up (500g scale)
-
Preparation: Equip a 5L jacketed glass reactor with an overhead stirrer, internal thermocouple, reflux condenser, and N₂ inlet.
-
Reagent Loading: Add 4-methoxyphenol (1.0 equiv, 500g) and anhydrous K₂CO₃ (1.5 equiv, 834g). Purge the reactor with N₂ for 15 minutes.
-
Solvent Addition: Add anhydrous Acetone (2.5 L). Causality: Acetone is preferred over DMF for scale-up due to easier solvent recovery and the avoidance of DMF-related toxicity and high-boiling removal issues.
-
Nucleophile Generation: Stir at 300 RPM and heat to 40°C for 30 minutes. Validation: The suspension will turn slightly yellow, indicating successful phenoxide formation.
-
Electrophile Addition: Add methyl 3-bromopropanoate (1.1 equiv, 739g) dropwise via an addition funnel over 2 hours. Causality: Dropwise addition controls the mild exotherm. Maintain the internal temperature below 55°C.
-
Reaction Monitoring: Heat to a gentle reflux (approx. 60-65°C). Monitor via HPLC. Validation: The reaction is complete when the starting phenol peak is <1% AUC.
-
Workup: Cool to 20°C. Filter the suspension to remove KBr and unreacted K₂CO₃ salts. Wash the filter cake with 500 mL of fresh acetone.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude oil in Ethyl Acetate (2L) and wash with 5% aqueous NaOH (2 x 500 mL) to selectively deprotonate and remove any unreacted 4-methoxyphenol into the aqueous layer[2]. Wash with brine (500 mL), dry over MgSO₄, and concentrate to yield the pure product.
Troubleshooting Guide: Route B - Oxa-Michael Addition
The oxa-Michael addition is a highly atom-economical alternative that avoids halogenated waste by directly adding the phenol across the double bond of methyl acrylate.
Q: I am getting a viscous, polymeric mess instead of the product. What went wrong? A: Competing Radical Polymerization. Methyl acrylate is highly prone to radical polymerization when heated. Solution: Do not remove the radical inhibitor (usually MEHQ / 4-methoxyphenol itself) from the methyl acrylate prior to use. Ensure the reaction is kept away from intense light. Use a specific base catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which selectively promotes the 1,4-conjugate addition (oxa-Michael) over background polymerization[3].
Q: The reaction reaches an equilibrium and won't go to 100% completion. How do I drive it forward? A: Reversibility of the Oxa-Michael Addition. The oxa-Michael reaction is a nucleophilic conjugate addition that is inherently reversible (retro-Michael)[4]. Solution: Use a slight excess of the volatile component (methyl acrylate, 1.5 equiv) to drive the equilibrium forward via Le Chatelier's principle. Because methyl acrylate has a low boiling point (80°C), the excess is easily recovered during vacuum distillation.
Protocol B: Self-Validating Oxa-Michael Addition Scale-Up (500g scale)
-
Preparation: Equip a 3L round-bottom flask with an overhead stirrer, reflux condenser, and temperature probe.
-
Reagent Loading: Add 4-methoxyphenol (1.0 equiv, 500g) and methyl acrylate (1.5 equiv, 520g).
-
Catalyst Addition: Add DBU (0.05 equiv, 30.7g) dropwise. Causality: DBU acts as a strong, non-nucleophilic base that deprotonates the phenol to initiate the catalytic cycle without reacting with the acrylate itself[3].
-
Reaction Execution: Stir the neat mixture (solvent-free) at 45°C for 12 hours. Validation: The mixture will physically transition from a thick slurry to a homogeneous liquid as the product forms.
-
Quenching: Cool to room temperature and add 1M HCl (100 mL) to neutralize the DBU. Causality: Neutralizing the basic catalyst is a critical self-validating step; it prevents the retro-Michael reaction from occurring during high-temperature distillation.
-
Isolation: Dilute with Ethyl Acetate (1.5 L) and separate the aqueous layer. Wash the organic layer with saturated NaHCO₃ (500 mL) and brine (500 mL).
-
Purification: Concentrate under reduced pressure to remove the solvent and excess methyl acrylate. Purify the crude product via short-path vacuum distillation.
Visualizing the Workflows
Williamson ether synthesis scale-up workflow, highlighting key mass transfer and workup steps.
Mechanistic pathway of the DBU-catalyzed oxa-Michael addition showing the catalytic cycle.
References
-
[2] Title: 3-(4-METHOXYPHENOXY)PROPANOIC ACID | 20811-60-3 Source: ChemicalBook URL: 2
-
[1] Title: Organic Synthesis [4th Edition] Source: DOKUMEN.PUB URL: 1
-
[4] Title: 2,6-Dioxabicyclo[3.3.1]nonan-3-ones: from natural product treasure troves to synthetic triumphs Source: RSC Publishing URL: 4
-
[3] Title: Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions Source: Polymer Chemistry (RSC Publishing) URL: 3
Sources
- 1. dokumen.pub [dokumen.pub]
- 2. 3-(4-METHOXYPHENOXY)PROPANOIC ACID | 20811-60-3 [chemicalbook.com]
- 3. Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01271H [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Solubilization & Stability of Methyl 3-(4-methoxyphenoxy)propanoate
Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists facing challenges with the aqueous solubility and stability of methyl 3-(4-methoxyphenoxy)propanoate . As a lipophilic ester featuring an aromatic ether linkage, this compound presents dual challenges in biological assays: severe hydrophobicity leading to precipitation, and susceptibility to chemical hydrolysis.
This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to ensure robust experimental design.
Mechanistic Workflow
Workflow for solubilizing methyl 3-(4-methoxyphenoxy)propanoate for biological assays.
Diagnostic Q&A: Troubleshooting Experimental Failures
Q1: My compound precipitates immediately upon dilution into the cell culture media. How can I prevent this without killing my cells? A1: Methyl 3-(4-methoxyphenoxy)propanoate possesses a highly lipophilic 4-methoxyphenoxy ring that energetically resists hydration. While dissolving the compound in 100% DMSO creates a clear stock, diluting this directly into aqueous media forces the compound out of solution. If you increase the DMSO concentration to compensate, you risk severe cytotoxicity; empirical data shows that DMSO concentrations above 0.5% v/v significantly reduce cell viability and can confound assay results[1]. Solution: Transition to a host-guest complexation strategy using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD perfectly accommodates the aromatic ring of your compound, masking its hydrophobicity from the water while maintaining a hydrophilic exterior[2][3].
Q2: I successfully solubilized the compound using HP-β-CD, but my biochemical assay shows a rapid loss of compound activity over 4 hours. Is the cyclodextrin inhibiting the drug? A2: It is highly unlikely that HP-β-CD is permanently inhibiting the drug, as inclusion complexes exist in a dynamic, reversible equilibrium. The loss of activity is almost certainly due to ester hydrolysis . Phenoxypropanoate derivatives are highly sensitive to pH fluctuations; they undergo rapid non-enzymatic de-esterification (cleaving into 3-(4-methoxyphenoxy)propanoic acid and methanol) if the pH drops below 5.6 or rises above 8.0[4]. Solution: Ensure your HP-β-CD vehicle is buffered strictly to pH 7.4 using a temperature-stable buffer like HEPES or PBS prior to adding the compound.
Q3: How much HP-β-CD is safe to use in my in vitro cell assays? A3: While HP-β-CD is significantly safer than DMSO, it is not entirely inert. High concentrations can extract cholesterol from cell membranes, leading to cell cycle arrest or apoptosis[5]. For standard cell lines (e.g., PBMCs, MCF-7), HP-β-CD concentrations up to 10 mM (approx. 1.4% w/v) are generally well-tolerated for 24-48 hours with >94% cell viability[5][6]. Always run a vehicle-only control to establish a baseline.
Self-Validating Protocol: HP-β-CD Inclusion Complexation
To ensure scientific integrity, this protocol is designed as a self-validating system. The success of the complexation is empirically verified at the final step, preventing the use of sub-optimal formulations in downstream assays.
Materials Required:
-
Methyl 3-(4-methoxyphenoxy)propanoate (Solid)
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD, MW ~1400 g/mol )
-
1X PBS (pH strictly adjusted to 7.4)
-
HPLC-grade DMSO
Step-by-Step Methodology:
-
Vehicle Preparation: Dissolve HP-β-CD in 1X PBS (pH 7.4) to create a 20% w/v solution. Causality: The high concentration drives the equilibrium toward complexation, while the PBS buffer prevents acid/base-catalyzed ester hydrolysis[4].
-
Stock Initiation: Dissolve methyl 3-(4-methoxyphenoxy)propanoate in 100% DMSO to a concentration of 50 mM.
-
Dynamic Complexation: Under vigorous vortexing, add the 50 mM DMSO stock dropwise into the 20% HP-β-CD solution until the desired theoretical concentration is reached (keep final DMSO < 0.5% v/v)[1].
-
Equilibration: Protect from light and stir the suspension continuously at room temperature for 24 hours. Causality: Host-guest complexation is a thermodynamic process that requires time to reach steady-state equilibrium[6].
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. This removes any uncomplexed, precipitated compound.
-
System Validation (Critical Step): Quantify the concentration of the compound in the filtrate using HPLC-UV.
-
Validation Check: If the measured concentration is ≥ 90% of your theoretical input, the system is validated and ready for use. If the recovery is < 90%, the compound exceeded the phase-solubility limit of the cyclodextrin; you must either decrease the drug input or increase the HP-β-CD concentration.
-
Quantitative Data Summary
The following table synthesizes empirical limits for various solubilization strategies to aid in rapid decision-making.
| Solubilization Strategy | Max Tolerated Vehicle Conc. (Cell Assays) | Relative Solubility Enhancement | Hydrolysis Risk | Primary Limitation / Drawback |
| 100% DMSO | ≤ 0.5% v/v[1] | Baseline (Low in aqueous) | High (if unbuffered) | Severe cytotoxicity at >0.5%; compound precipitates upon dilution. |
| HP-β-CD Complexation | 10 mM to 25 mM[5][6] | 10-fold to 20-fold increase[3][6] | Low (if buffered to pH 7.4) | Requires 24h preparation time; potential membrane cholesterol depletion at >25 mM. |
| Ethanol Co-solvent | ≤ 0.1% v/v | Minimal | Moderate | Highly volatile; poor tolerance in sensitive primary cell lines. |
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). URL:[Link]
-
Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. ACS Molecular Pharmaceutics. URL:[Link]
-
Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl. USDA Agricultural Research Service. URL:[Link]
-
Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO. PLOS One. URL:[Link]
-
Development of inclusion complex based on cyclodextrin and oxazolidine derivative. SciELO. URL: [Link]
-
2-Hydroxypropyl-β-cyclodextrin (HPβCD) as a Potential Therapeutic Agent for Breast Cancer. National Center for Biotechnology Information (PMC). URL: [Link]
Sources
- 1. journals.plos.org [journals.plos.org]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ars.usda.gov [ars.usda.gov]
- 5. 2-Hydroxypropyl-β-cyclodextrin (HPβCD) as a Potential Therapeutic Agent for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Technical Support Center: Solvent Optimization for Methyl 3-(4-Methoxyphenoxy)propanoate Extraction
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the liquid-liquid extraction (LLE) of methyl 3-(4-methoxyphenoxy)propanoate . This compound—an aryloxyphenoxypropionate derivative—presents unique physicochemical challenges due to its dual ether/ester functionalities and moderate polarity.
Below, you will find field-proven troubleshooting strategies, thermodynamic rationales, and a self-validating standard operating procedure (SOP) to maximize your extraction yields and preserve molecular integrity.
Part 1: Expert Troubleshooting & FAQs
Q1: Why am I getting persistently low recovery yields when using hexane as my primary extraction solvent? The Causality: Methyl 3-(4-methoxyphenoxy)propanoate contains a methoxy group (-OCH₃) and a methyl ester (-COOCH₃). While the aromatic ring provides hydrophobicity, these oxygen atoms act as strong hydrogen-bond acceptors, giving the molecule a moderate dipole moment. Hexane is a strictly non-polar aliphatic solvent (Polarity Index = 0.1) and lacks the ability to participate in dipole-dipole interactions. Consequently, the partition coefficient ( LogP ) of the target compound into hexane is suboptimal. The Solution: Switch to a moderately polar solvent like Ethyl Acetate (EtOAc) or an aromatic solvent like Toluene . Toluene has been extensively validated for the microextraction of aryloxyphenoxypropionate derivatives because it facilitates π−π stacking interactions with the phenoxy ring, drastically improving mass transfer and enrichment factors 1.
Q2: How do I prevent the degradation of my product during the extraction process? The Causality: The most common degradation pathway for this compound during extraction is base-catalyzed ester hydrolysis (saponification). If your aqueous matrix is highly basic (pH > 9) or highly acidic (pH < 3), the methyl ester will rapidly hydrolyze into 3-(4-methoxyphenoxy)propanoic acid and methanol 2. The resulting carboxylic acid will deprotonate into a highly water-soluble carboxylate salt, trapping it in the aqueous phase and destroying your organic yield. The Solution: Always buffer the aqueous phase to a neutral pH (6.5–7.5) using a mild buffer (e.g., saturated NaHCO3 or phosphate buffer) before introducing your extraction solvent. Furthermore, perform the extraction at ambient temperature, as thermal energy exponentially accelerates the hydrolysis rate.
Q3: My extraction has formed a stubborn emulsion that won't separate. How do I break it? The Causality: Emulsions form when the density difference between the aqueous and organic phases is marginal, or when trace impurities in the matrix act as surfactants, stabilizing micro-droplets of the solvent at the interface. The Solution: Apply the "salting-out" thermodynamic effect . By saturating the aqueous phase with an inorganic salt like NaCl or Na2SO4 , you dramatically increase the ionic strength and density of the aqueous phase. This not only destabilizes the emulsion bilayer but also decreases the solubility of the moderately polar target compound in the water, forcing it into the organic phase to improve recovery 3.
Part 2: Solvent Physicochemical Profiling Data
To make an informed decision, compare the thermodynamic and physical properties of standard LLE solvents against the requirements of methyl 3-(4-methoxyphenoxy)propanoate.
| Solvent | Polarity Index | Boiling Point (°C) | Density (g/mL) | Relative Efficacy for Aryloxyphenoxypropionates |
| Ethyl Acetate (EtOAc) | 4.4 | 77.1 | 0.902 | Excellent. Matches target polarity; easy to evaporate. |
| Toluene | 2.4 | 110.6 | 0.867 | Excellent. Strong π−π interactions; ideal for microextraction. |
| Dichloromethane (DCM) | 3.1 | 39.6 | 1.330 | Good. High recovery, but forms the bottom layer; higher toxicity. |
| Hexane | 0.1 | 69.0 | 0.659 | Poor. Too non-polar; fails to solvate ester/ether oxygens. |
Part 3: Self-Validating Extraction Protocol (SOP)
This methodology utilizes Ethyl Acetate (EtOAc) and incorporates a self-validating feedback loop to ensure absolute recovery without ester hydrolysis.
Step 1: Matrix Preparation & pH Stabilization Measure the volume of your aqueous sample. Test the pH using a calibrated meter. If the pH is outside the 6.5–7.5 range, titrate dropwise with 1M HCl or saturated NaHCO3 until neutral. Causality: Prevents base/acid-catalyzed cleavage of the methyl ester.
Step 2: Thermodynamic Salting-Out Add solid, anhydrous NaCl to the aqueous phase at a ratio of 300 g per liter of aqueous solution. Stir magnetically until fully dissolved. Causality: Increases aqueous ionic strength, driving the organic compound into the solvent phase.
Step 3: Solvent Partitioning Transfer the aqueous mixture to a separatory funnel. Add EtOAc at a 1:3 (Organic:Aqueous) volume ratio. Invert the funnel gently and open the stopcock immediately to vent built-up vapor pressure. Close the stopcock and shake vigorously for 3 minutes to maximize the interfacial surface area for mass transfer.
Step 4: Phase Separation Mount the funnel on a ring stand. Allow the phases to separate for 10 minutes. The EtOAc layer (density = 0.90 g/mL) will form the top layer. If a micro-emulsion persists at the interface, drain the mixture into a centrifuge tube and spin at 3000 x g for 5 minutes.
Step 5: Self-Validation Check (Critical) Before discarding the aqueous layer, perform a rapid Thin-Layer Chromatography (TLC) check. Spot the aqueous phase heavily on a silica plate alongside a spot of the organic phase. Develop in a 4:1 Hexane:EtOAc mobile phase and visualize under UV light (254 nm). Validation: The complete absence of a UV-active spot in the aqueous lane proves 100% extraction efficiency. If a spot remains, perform one additional EtOAc extraction.
Step 6: Drying and Concentration Collect and combine all organic layers. Add anhydrous Na2SO4 until the powder flows freely (indicating all trace water is absorbed). Filter the solution and concentrate under reduced pressure using a rotary evaporator (water bath set to 40°C to prevent thermal degradation) to yield pure methyl 3-(4-methoxyphenoxy)propanoate.
Part 4: Process Visualization
Fig 1: Optimized liquid-liquid extraction workflow for methyl 3-(4-methoxyphenoxy)propanoate.
References
- Title: Immersed solvent microextraction of aryloxyphenoxypropionate herbicides from aquatic media Source: Taylor & Francis URL
- Source: University of Twente (utwente.nl)
- Title: Strategies for Optimization of Liquid–Liquid Extraction (LLE)
Sources
A Comparative Guide to Validating the Purity of Methyl 3-(4-methoxyphenoxy)propanoate Using High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and scientific research, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reliable and reproducible outcomes. Methyl 3-(4-methoxyphenoxy)propanoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous purity assessment to ensure the safety and efficacy of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of this compound, supported by detailed experimental protocols and data.
Methyl 3-(4-methoxyphenoxy)propanoate is a member of the methoxybenzene family.[1] Its molecular formula is C11H14O4, and it has a molecular weight of 210.23 g/mol .[1] The accurate determination of its purity is crucial as impurities can arise from starting materials, by-products of the synthesis, or degradation products.[2]
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture.[3] For non-volatile and thermally labile compounds like methyl 3-(4-methoxyphenoxy)propanoate, HPLC offers a robust and versatile platform for purity analysis.[4]
Causality Behind Experimental Choices in HPLC Method Development
The development of a stability-indicating HPLC method is a meticulous process where each parameter is chosen to ensure specificity, accuracy, and precision.[3]
-
Column Chemistry: A C18 reversed-phase column is the workhorse for separating moderately polar to non-polar compounds. The non-polar stationary phase interacts with the analyte, and elution is achieved by a polar mobile phase. For methyl 3-(4-methoxyphenoxy)propanoate, its aromatic and ester functionalities provide sufficient hydrophobicity for good retention on a C18 column.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal separation of the main compound from its potential impurities.[5] Acetonitrile is generally preferred over methanol as it is considered more inert and less likely to participate in degradation reactions, especially under acidic conditions.[3]
-
Detector Selection: The presence of a chromophore (the aromatic ring) in methyl 3-(4-methoxyphenoxy)propanoate makes UV detection a suitable and sensitive choice.[3] A photodiode array (PDA) detector is particularly advantageous as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment.[6]
-
Self-Validating System: The protocol is designed to be self-validating. The inclusion of a system suitability test (SST) before each analytical run ensures that the chromatographic system is performing adequately. Parameters such as theoretical plates, tailing factor, and reproducibility of injections are monitored to guarantee the reliability of the generated data.
Experimental Protocol: A Validated HPLC Method
This section details a step-by-step methodology for the purity determination of methyl 3-(4-methoxyphenoxy)propanoate by HPLC.
Instrumentation and Materials
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
Methyl 3-(4-methoxyphenoxy)propanoate reference standard of known purity.
-
Acetonitrile (HPLC grade).
-
Ammonium acetate (analytical grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Solution: Accurately weigh about 10 mg of methyl 3-(4-methoxyphenoxy)propanoate reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Workflow for HPLC Purity Validation
Caption: Workflow for HPLC purity validation of methyl 3-(4-methoxyphenoxy)propanoate.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed for purity assessment, each with its own set of advantages and limitations.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures.[7] This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC.[8][9] However, the initial investment and maintenance costs for UPLC systems are higher.[7]
Gas Chromatography (GC)
For volatile and thermally stable compounds, Gas Chromatography is an excellent alternative.[10] Since methyl 3-(4-methoxyphenoxy)propanoate is a methyl ester, it is amenable to GC analysis.[10][11] GC, particularly when coupled with a Flame Ionization Detector (FID), can provide high-resolution separation and quantification of impurities.[12] However, non-volatile impurities will not be detected.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound.[4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for highly accurate purity determination.[4] The main drawback of qNMR is the lower sensitivity compared to chromatographic techniques.
Comparative Performance Data
The following table provides a comparative overview of the different analytical techniques for the purity analysis of methyl 3-(4-methoxyphenoxy)propanoate.
| Parameter | HPLC | UPLC | GC-FID | qNMR |
| Principle | Liquid-solid partitioning | Liquid-solid partitioning | Gas-liquid partitioning | Nuclear spin properties |
| Typical Run Time | 15-30 min | 3-10 min[13] | 10-20 min | 5-15 min |
| Resolution | Good | Excellent[8] | Excellent | N/A |
| Sensitivity | High | Very High[14] | Very High | Moderate |
| Solvent Consumption | Moderate | Low[7] | Low | Moderate |
| Reference Standard | Required | Required | Required | Not Required[4] |
| Applicability | Broad range of compounds | Broad range of compounds | Volatile & thermally stable compounds | Compounds with NMR active nuclei |
Logical Flow for Purity Validation and Decision Making
The purity data obtained from the analytical method dictates the subsequent steps in the drug development process.
Caption: Logical flow for purity validation and subsequent actions.
Conclusion
The validation of purity for pharmaceutical intermediates like methyl 3-(4-methoxyphenoxy)propanoate is a critical step that requires robust and reliable analytical methods. HPLC stands out as a versatile and widely accepted technique for this purpose. The choice of the analytical method should be based on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available resources. By understanding the principles behind the chosen method and its alternatives, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their products. The use of pharmacopeial standards and well-characterized reference materials is essential for achieving accurate and reproducible results.[15]
References
- Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?
- Research Journal of Pharmacy and Technology. (2019, October 24).
- Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7).
- Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
- Phenomenex. (2025, April 1).
- High-Resolution GC Analyses of F
- Sigma-Aldrich. (n.d.). Methyl 3-(4-methoxyphenyl)
- PubChem. (n.d.). Methyl 3-(4-methoxyphenoxy)
- ChemicalBook. (2025, October 23). METHYL 3-(4-METHOXYPHENYL)
- Veeprho. (2023, August 23). Pharmacopeial Standards: Ensuring Quality and Safety in Healthcare.
- Benchchem. (n.d.). A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of β-Alanine Methyl Ester Hydrochloride.
- Fisher Scientific. (n.d.). Separation of Fatty Acid Methyl Esters Using a High-Polarity, Phase-Optimized GC Column and a GC/FID Detection Technique.
- Sigma-Aldrich. (n.d.).
- PMC. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- AIP Publishing. (2018, November 7).
- Agilent. (2012, May 7). GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method.
- The Analytical Based Development Center (ABDC WorkShop). (n.d.). Pharmaceutical Standards, Impurities and Metabolites.
- Purosolv. (2024, October 30).
- Journal of Applied Pharmaceutical Science. (2016, February 27). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic.
- NETZSCH Analyzing & Testing. (2020, July 22).
- MDPI. (2024, July 18). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons.
- MDPI. (2023, November 16). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
- Pharmaceutical quality control: the reference standards labyrinth. (n.d.).
- IntechOpen. (2019, October 26).
- PMC. (n.d.). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design.
- MDPI. (2024, March 21). HPLC-HESI-MS/MS Analysis of Phenolic Compounds from Cynoglossum tubiflorus Leaf Extracts: An Assessment of Their Cytotoxic, Antioxidant, and Antibacterial Properties.
- IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- PMC. (2024, May 28).
- HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025, November 18).
- Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. (2022, September 1).
- ChemicalBook. (2026, January 13). 3-(4-METHOXYPHENOXY)PROPANOIC ACID | 20811-60-3.
- TargetMol. (n.d.). Methyl 3-(4-methoxyphenyl)
- FooDB. (2010, April 8). Showing Compound Sodium (±)-2-(4-methoxyphenoxy)
- Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. (n.d.).
- Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
- ECHEMI. (n.d.). 15823-04-8, METHYL 3-(4-METHOXYPHENYL)
- Semantic Scholar. (n.d.). A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine.
- Semantic Scholar. (n.d.).
- RSC Publishing. (n.d.).
Sources
- 1. Methyl 3-(4-methoxyphenoxy)propionate | C11H14O4 | CID 43082932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromnet.net [chromnet.net]
- 3. Principles of Chromatography Method Development | IntechOpen [intechopen.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 8. rjptonline.org [rjptonline.org]
- 9. biomedres.us [biomedres.us]
- 10. gcms.cz [gcms.cz]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. iiste.org [iiste.org]
- 13. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 14. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 15. veeprho.com [veeprho.com]
Personal protective equipment for handling Methyl 3-(4-methoxyphenoxy)propanoate
Operational Safety and Handling Guide: Methyl 3-(4-methoxyphenoxy)propanoate
As a Senior Application Scientist, I recognize that handling synthetic intermediates like Methyl 3-(4-methoxyphenoxy)propanoate (CAS: 18333-12-5) requires more than just a cursory glance at a Safety Data Sheet (SDS). This compound, frequently utilized in neurology research and as an Active Pharmaceutical Ingredient (API) intermediate[1], presents specific acute toxicity and irritant risks[2].
To ensure laboratory safety and operational continuity, this guide translates regulatory hazard codes into a self-validating, field-proven operational protocol. Every protective measure recommended below is directly causally linked to the chemical's specific physicochemical and toxicological properties.
Hazard Causality and Risk Assessment
Before designing a protective protocol, we must understand the mechanistic risks of the chemical. Methyl 3-(4-methoxyphenoxy)propanoate is classified under the Globally Harmonized System (GHS) with several critical hazard statements[2][3]:
-
H302, H312, H332 (Acute Toxicity - Category 4): Harmful if swallowed, in contact with skin, or if inhaled. The ester functional group and lipophilic methoxyphenoxy moiety allow for rapid dermal absorption and systemic distribution.
-
H315 & H319 (Skin Irrit. 2 & Eye Irrit. 2A): Causes skin and serious eye irritation. Direct contact disrupts the lipid bilayer of cellular membranes in the epidermis and corneal epithelium.
-
H335 (STOT SE 3): May cause respiratory tract irritation. Volatilization, especially if handled outside of a controlled exhaust environment, can lead to inhalation exposure.
Quantitative Hazard and PPE Specification Summary
To mitigate these risks, standard laboratory attire is insufficient. The table below outlines the precise Personal Protective Equipment (PPE) specifications required based on the quantitative hazard data.
| Hazard Code | Exposure Route | Required PPE Specification | Validation / Rationale |
| H312, H315 | Dermal (Hands) | Nitrile gloves (Min thickness: 0.11 mm). Double-gloving recommended. | Prevents lipid-soluble penetration. Inspect for micro-tears before use. |
| H319 | Ocular | Chemical splash goggles (ANSI Z87.1 certified). | Standard safety glasses lack orbital seals, leaving eyes vulnerable to vapor/splashes. |
| H332, H335 | Inhalation | Chemical Fume Hood (Face velocity: 80-120 fpm). | Captures volatile ester vapors. If a hood is unavailable, a half-mask respirator with ABEK1 filters is required. |
| H312 | Dermal (Body) | Flame-retardant lab coat (100% cotton or Nomex), closed-toe shoes. | Prevents skin absorption from accidental spills. Synthetic fabrics may degrade upon chemical contact. |
Standard Operating Procedure: Safe Handling and Transfer
To build a self-validating system, researchers must not only follow steps but verify the efficacy of their safety measures in real-time.
Step-by-step workflow for the safe handling of Methyl 3-(4-methoxyphenoxy)propanoate.
Step-by-Step Handling Methodology
-
Environmental Validation: Before retrieving the chemical, activate the chemical fume hood. Self-Validation: Check the digital flow monitor to ensure the face velocity is between 80 and 120 feet per minute (fpm). Do not proceed if the alarm sounds.
-
PPE Donning: Put on the lab coat, chemical splash goggles, and a base layer of nitrile gloves. If handling the chemical in a volatile solvent solution (e.g., Dichloromethane or Ethyl Acetate), don a second pair of nitrile gloves.
-
Material Transfer: Place the sealed chemical container into the fume hood. Open the container only within the 6-inch safe zone inside the hood sash. Use an anti-static weighing spatula to transfer the solid/liquid to a pre-tared, sealable vial.
-
Immediate Decontamination: Once the transfer is complete, seal both the primary container and the reaction vial. Wipe down the exterior of the containers and the balance with a Kimwipe dampened with 70% Ethanol or Isopropanol to neutralize micro-contaminations.
-
Doffing: Remove the outer gloves inside the fume hood by peeling them inside out to trap any residue. Dispose of them in the solid hazardous waste bin.
Spill Response and Disposal Plan
Even with rigorous protocols, accidental releases occur. Because Methyl 3-(4-methoxyphenoxy)propanoate is acutely toxic via dermal and inhalation routes[3], immediate and structured response is critical.
Emergency spill response pathway for acute toxicity and irritant compounds.
Step-by-Step Spill Response Methodology
-
Assess and Isolate: If the spill occurs outside the fume hood, immediately alert colleagues and evacuate the immediate 10-foot radius to prevent inhalation of vapors (H332)[2].
-
Containment: Wearing full PPE (including a respirator if outside the hood), surround the spill with an inert absorbent material such as vermiculite, dry sand, or universal absorbent pads. Do not use combustible materials like sawdust.
-
Collection: Use a non-sparking plastic scoop to collect the saturated absorbent. Place the material into a heavy-duty, sealable polyethylene hazardous waste bag or a dedicated solid waste bucket.
-
Surface Neutralization: Wash the spill surface thoroughly with a strong laboratory detergent and water. The ester linkage can be slowly hydrolyzed, but mechanical removal via surfactants is the most effective way to eliminate the slippery residue and dermal hazard.
-
Disposal Logistics: Label the waste container explicitly as "Toxic/Irritant Organic Waste: Contains Methyl 3-(4-methoxyphenoxy)propanoate." Do not mix this waste with strong oxidizing agents or strong bases, as exothermic reactions or rapid hydrolysis may occur. Route the container to your institutional Environmental Health and Safety (EHS) department for high-temperature incineration.
References
-
NextSDS. "methyl 3-[(3-bromophenyl)methoxy]propanoate — Chemical Substance Information (Related Substances: methyl 3-(4-methoxyphenoxy)propanoate)." NextSDS Substance Database. Available at: [Link][3]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 43082932, Methyl 3-(4-methoxyphenoxy)propionate." PubChem. Available at:[Link][2]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
